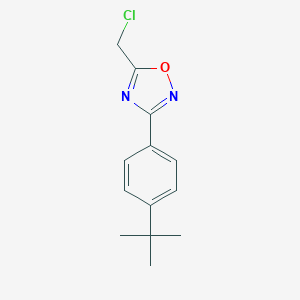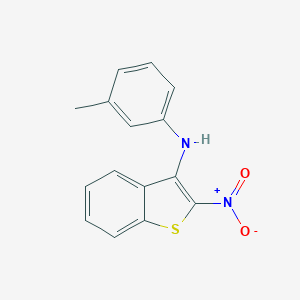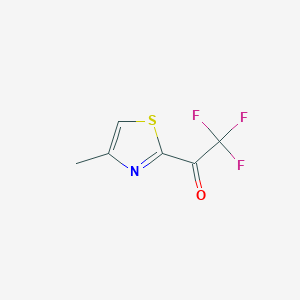
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one
Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs . The trifluoroethyl group is a common motif in organic chemistry and is often used to modify the chemical properties of molecules.
Scientific Research Applications
Catalytic Activity in Acylation Reactions : Scandium trifluoromethanesulfonate, a compound related to trifluoroacetates, has been identified as an extremely active Lewis acid catalyst. It's effective in acylation of alcohols with acid anhydrides and mixed anhydrides. This catalyst shows high activity for both primary and sterically-hindered secondary or tertiary alcohols, making it particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Photoaffinity Labeling : The derivative 2-diazo-3,3,3-trifluoropropionyl chloride has been synthesized for use in photoaffinity labeling. This derivative is acid stable and can be used to label enzymes. It demonstrates less rearrangement during photolysis compared to other diazoacyl reagents, making it a promising tool for studying protein-ligand interactions and enzyme mechanisms (Chowdhry et al., 1976).
Synthesis of Novel Molecules for Antiviral Applications : In a study exploring molecules for combating COVID-19, 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one was used as a precursor for synthesizing novel compounds. These derivatives demonstrated good docking scores against the COVID-19 main protease, indicating potential antiviral activity (Rashdan et al., 2021).
Synthesis of Highly Fluorinated Building Blocks : Triflates like the HFPO trimer-based alkyl triflate have been developed as novel highly fluorinated building blocks for fluorous chemistry. Their reactivity is limited to strong and soft nucleophiles, offering specific applications in the synthesis of complex fluorinated compounds (Kysilka et al., 2008).
Acaricidal Activity of Fluorinated Compounds : Fluorinated alcohols, similar in structure to trifluoroacetates, have been used to synthesize new fluorinated pyrazoles, leading to the development of fluorinated analogs of Tebufenpyrad. These compounds showed strong acaricidal activity, comparable or superior to the commercial compound (Fustero et al., 2008).
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEUWJYPFFATSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622478 | |
| Record name | 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one | |
CAS RN |
174824-73-8 | |
| Record name | 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

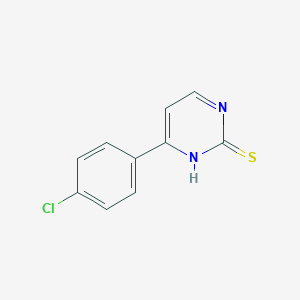
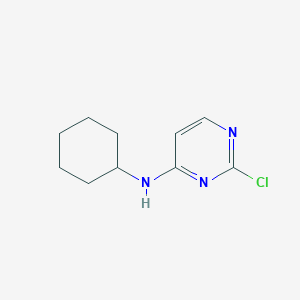
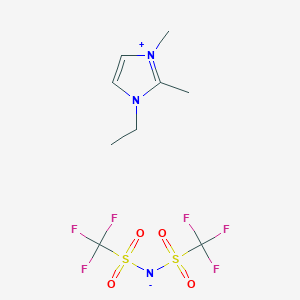
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
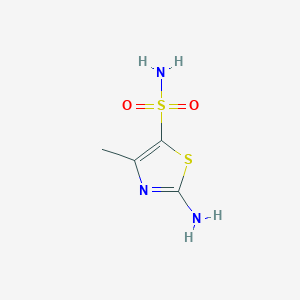
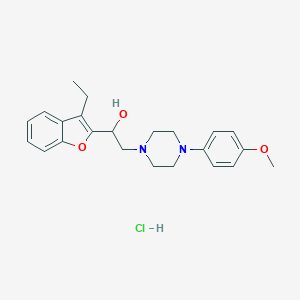
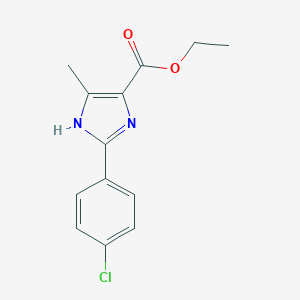
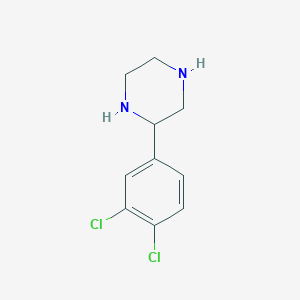
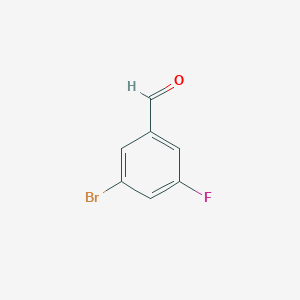
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
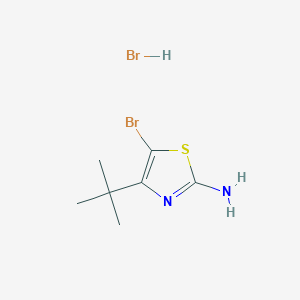
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
